6-Ethoxy-3-methyl-quinoline-2-thiol 6-Ethoxy-3-methyl-quinoline-2-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17427066
InChI: InChI=1S/C12H13NOS/c1-3-14-10-4-5-11-9(7-10)6-8(2)12(15)13-11/h4-7H,3H2,1-2H3,(H,13,15)
SMILES:
Molecular Formula: C12H13NOS
Molecular Weight: 219.30 g/mol

6-Ethoxy-3-methyl-quinoline-2-thiol

CAS No.:

Cat. No.: VC17427066

Molecular Formula: C12H13NOS

Molecular Weight: 219.30 g/mol

* For research use only. Not for human or veterinary use.

6-Ethoxy-3-methyl-quinoline-2-thiol -

Specification

Molecular Formula C12H13NOS
Molecular Weight 219.30 g/mol
IUPAC Name 6-ethoxy-3-methyl-1H-quinoline-2-thione
Standard InChI InChI=1S/C12H13NOS/c1-3-14-10-4-5-11-9(7-10)6-8(2)12(15)13-11/h4-7H,3H2,1-2H3,(H,13,15)
Standard InChI Key MZKXKLYNCBBWIL-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC2=C(C=C1)NC(=S)C(=C2)C

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

The quinoline core of 6-Ethoxy-3-methyl-quinoline-2-thiol consists of a bicyclic system with a benzene ring fused to a pyridine ring. Key substituents include:

  • Ethoxy group (-OCH2_2CH3_3): Positioned at the 6th carbon of the benzene ring, this group enhances lipophilicity, potentially improving membrane permeability .

  • Methyl group (-CH3_3): Located at the 3rd carbon of the pyridine ring, this substituent influences electronic effects and steric interactions .

  • Thiol group (-SH): At the 2nd carbon, this moiety offers reactivity for forming disulfide bonds or coordinating with metal ions, which may contribute to biological activity .

The compound’s structure can be represented as:

SC2H5ONCH3\begin{array}{ccc} & \text{S} & \\ \text{C}_2\text{H}_5\text{O} & \longrightarrow & \text{N} \\ & | & \\ & \text{CH}_3 & \\ \end{array}

Physicochemical Data

While experimental data specific to 6-Ethoxy-3-methyl-quinoline-2-thiol are scarce, analogous compounds provide insights:

  • Solubility: Likely low in water due to the ethoxy and methyl groups; moderate solubility in organic solvents like ethanol or DMSO .

  • Melting Point: Estimated between 120–150°C based on similar quinoline thiols .

  • Stability: Thiol groups are prone to oxidation, necessitating storage under inert conditions .

Synthesis and Modification Strategies

Classical Synthetic Routes

The synthesis of quinoline derivatives often involves cyclization reactions. For 6-Ethoxy-3-methyl-quinoline-2-thiol, plausible pathways include:

Skraup Reaction

A traditional method for quinolines, involving the condensation of aniline derivatives with glycerol in the presence of sulfuric acid. For this compound:

  • Starting Material: 3-Methyl-4-ethoxyaniline.

  • Cyclization: Heated with glycerol and sulfuric acid to form the quinoline core.

  • Thiol Introduction: Post-cyclization sulfhydration using Lawesson’s reagent or phosphorus pentasulfide .

Friedländer Synthesis

A tandem aldol-cyclization using 2-aminobenzaldehyde and ketones:

  • Ketone Component: Ethyl methyl ketone for the 3-methyl group.

  • Condensation: Catalyzed by acid or base to form the quinoline skeleton.

  • Ethoxy and Thiol Functionalization: Sequential O-ethylation and thiolation .

Modern Approaches

Recent advances in highlight microwave-assisted and one-pot syntheses, reducing reaction times from hours to minutes. For example:

  • Microwave Synthesis: 3-Methylaniline derivatives react with ethoxyacetylene under microwave irradiation (150°C, 20 min), followed by thiolation with elemental sulfur .

Biological Activities and Mechanisms

Anticancer Properties

Quinoline derivatives interact with DNA topoisomerases and kinases. A recent screen of 6-ethoxyquinolines showed IC50_{50} values of 12–45 µM against MCF-7 breast cancer cells, with apoptosis induction via caspase-3 activation . The methyl group at position 3 may enhance binding to hydrophobic enzyme pockets.

Anti-Inflammatory Effects

In murine models, 6-ethoxyquinolines reduced TNF-α and IL-6 levels by 40–60% at 10 mg/kg doses . The thiol moiety’s antioxidant activity likely mitigates oxidative stress in inflamed tissues.

Applications in Material Science and Catalysis

Coordination Chemistry

The thiol group enables complexation with transition metals. For instance, Cu(II) complexes of quinoline thiols exhibit enhanced catalytic activity in Suzuki-Miyaura couplings (yields >85%) .

Polymer Stabilization

As antioxidants, quinoline thiols scavenge free radicals in polymers. Ethoxyquin (a structural analog) is used commercially to prevent rubber degradation, suggesting similar applications for this compound .

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